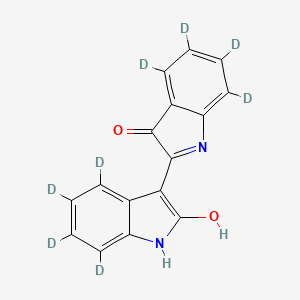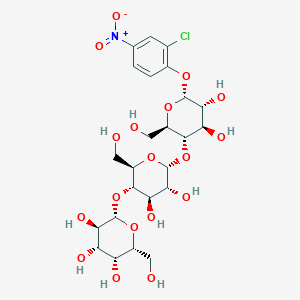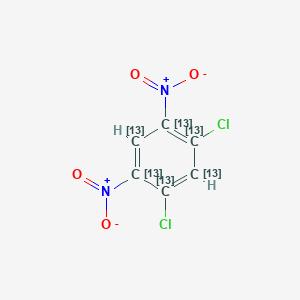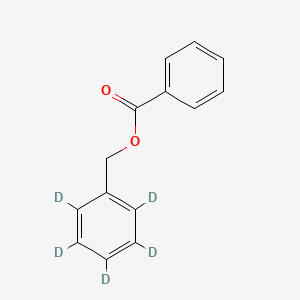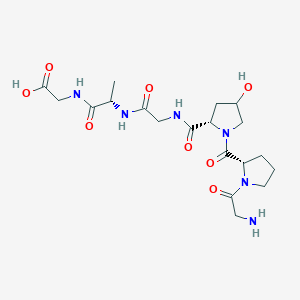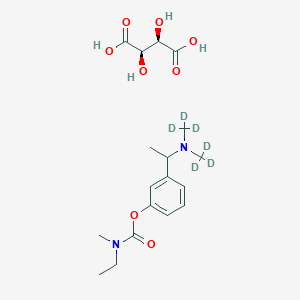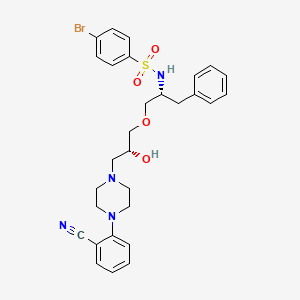
Cathepsin L/S-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cathepsin L/S-IN-1 is a potent inhibitor of cathepsin L and cathepsin S, which are cysteine proteases involved in various physiological and pathological processes. These enzymes play crucial roles in protein degradation, immune responses, and disease progression, making their inhibitors valuable in therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cathepsin L/S-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions can vary, but common steps include:
Formation of Key Intermediates: This involves the preparation of specific building blocks through reactions such as amide bond formation, esterification, and protection/deprotection of functional groups.
Coupling Reactions: The final coupling of intermediates to form the desired inhibitor, often using reagents like coupling agents (e.g., EDC, DCC) and catalysts (e.g., DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, purification techniques like chromatography, and stringent quality control measures.
化学反応の分析
Types of Reactions
Cathepsin L/S-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the inhibitor.
科学的研究の応用
Cathepsin L/S-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cysteine proteases and their role in various chemical processes.
Biology: Employed in research to understand the biological functions of cathepsin L and cathepsin S, including their roles in protein degradation, immune responses, and cell signaling.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, cardiovascular diseases, and viral infections by inhibiting cathepsin activity.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting cathepsin-related pathways.
作用機序
Cathepsin L/S-IN-1 exerts its effects by binding to the active sites of cathepsin L and cathepsin S, inhibiting their proteolytic activity. This inhibition prevents the degradation of specific substrates, thereby modulating various physiological and pathological processes. The molecular targets and pathways involved include:
Protein Degradation: Inhibition of cathepsin-mediated protein degradation.
Immune Responses: Modulation of immune cell functions and inflammatory responses.
Disease Progression: Prevention of disease-related processes such as tumor growth and metastasis.
類似化合物との比較
Cathepsin L/S-IN-1 can be compared with other similar compounds, such as:
Calpeptin: Another potent cathepsin inhibitor with applications in treating viral infections like SARS-CoV-2.
Peptidomimetic Inhibitors: Compounds designed to mimic peptide substrates and inhibit cathepsin activity.
This compound is unique due to its dual inhibition of both cathepsin L and cathepsin S, providing broader therapeutic potential compared to inhibitors targeting only one of these enzymes.
特性
分子式 |
C29H33BrN4O4S |
|---|---|
分子量 |
613.6 g/mol |
IUPAC名 |
4-bromo-N-[(2R)-1-[(2R)-3-[4-(2-cyanophenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-phenylpropan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C29H33BrN4O4S/c30-25-10-12-28(13-11-25)39(36,37)32-26(18-23-6-2-1-3-7-23)21-38-22-27(35)20-33-14-16-34(17-15-33)29-9-5-4-8-24(29)19-31/h1-13,26-27,32,35H,14-18,20-22H2/t26-,27-/m1/s1 |
InChIキー |
QSUSOTUHCHGTAN-KAYWLYCHSA-N |
異性体SMILES |
C1CN(CCN1C[C@H](COC[C@@H](CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)O)C4=CC=CC=C4C#N |
正規SMILES |
C1CN(CCN1CC(COCC(CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)O)C4=CC=CC=C4C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




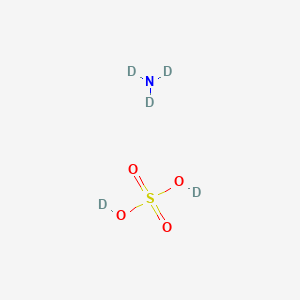
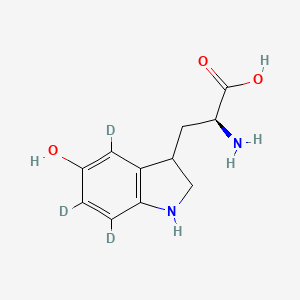
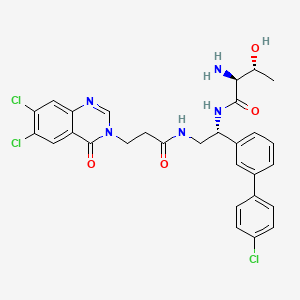
![N-(4-{7-cyano-4-[(morpholin-4-yl)methyl]quinolin-2-yl}phenyl)acetamide](/img/structure/B12400417.png)
